molecular formula C18H23FN4O3S B2956676 3-(4-fluoro-3-methylphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448137-08-3

3-(4-fluoro-3-methylphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2956676
CAS No.: 1448137-08-3
M. Wt: 394.47
InChI Key: NETNOBHZWADWQX-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H23FN4O3S and its molecular weight is 394.47. The purity is usually 95%.
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Scientific Research Applications

NMR Structural Characterization

Ambrožič et al. (1998) investigated the products formed in reactions involving structurally related compounds, documenting transformations such as piperidine to pyrrolidine ring contraction at elevated temperatures, based on 1H and 13C NMR spectra (Ambrožič et al., 1998).

PI3Kα Inhibitors Development

Lanman et al. (2014) replaced the piperazine sulfonamide portion of PI3Kα inhibitor AMG 511 with aliphatic alcohols, identifying a novel derivative with significant in vitro efficacy and pharmacokinetic parameters, highlighting the synthesis and evaluation of such compounds (Lanman et al., 2014).

Selective Alpha 1-Adrenoceptor Antagonists

Balle et al. (2003) synthesized 5-heteroaryl-substituted analogs of sertindole, demonstrating their high selectivity as CNS-active alpha 1-adrenoceptor antagonists, which were derived from the antipsychotic sertindole (Balle et al., 2003).

Spectral Characterization of Related Substances

Jayachandra et al. (2018) characterized several related substances of a multidrug-resistant tuberculosis (MDR-TB) drug, using NMR, FT-IR, and HRMS techniques, providing insights into the structural aspects of related compounds (Jayachandra et al., 2018).

Antitumor Activity of Pyrimidinyl Pyrazole Derivatives

Naito et al. (2005) synthesized novel 3-phenylpiperazinyl-1-trans-propenes derivatives, evaluating their cytotoxic activity against tumor cell lines, demonstrating significant in vitro and in vivo antitumor activities (Naito et al., 2005).

Intermolecular Interactions and Theoretical Analysis

Shukla et al. (2017) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, analyzing their crystal structure and intermolecular interactions to understand the role of these interactions in molecular packing (Shukla et al., 2017).

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-13-11-14(3-5-16(13)19)4-6-17(24)23-9-7-15(8-10-23)27(25,26)18-21-20-12-22(18)2/h3,5,11-12,15H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETNOBHZWADWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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